molecular formula C7H8N4O3 B12377204 1,3-Dimethyluric acid-d3

1,3-Dimethyluric acid-d3

Cat. No.: B12377204
M. Wt: 199.18 g/mol
InChI Key: OTSBKHHWSQYEHK-BMSJAHLVSA-N
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Description

Contextualization of 1,3-Dimethyluric Acid as a Key Methylxanthine Metabolite

1,3-Dimethyluric acid is a significant metabolite of the widely consumed methylxanthines, caffeine (B1668208) and theophylline (B1681296). caymanchem.comhmdb.ca In humans, these dietary compounds are metabolized primarily by cytochrome P450 enzymes, particularly CYP1A2, to form various downstream products, including 1,3-Dimethyluric acid. caymanchem.comnih.gov This compound is a member of the xanthine (B1682287) class of organic compounds, characterized by a purine (B94841) derivative with ketone groups at specific carbons. hmdb.cafoodb.ca Its presence and concentration in biological fluids can serve as an indicator of methylxanthine metabolism and have been noted in contexts such as urinary calculi. hmdb.camedchemexpress.com

The metabolic pathway of caffeine and theophylline is complex, with 1,3-Dimethyluric acid being a product of C-8 oxidation. nih.gov Studies have shown that the metabolism of these methylxanthines can vary between individuals and even in different species. nih.govnih.gov For instance, in some bacteria, 1,3-dimethyluric acid is formed from theophylline but is not further metabolized. nih.gov

Rationale for Stable Isotope Labeling in Advanced Biochemical Investigations

Stable isotope labeling involves the incorporation of heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules. aap.org This technique offers several advantages in biochemical research. aap.orgnih.gov Deuterated molecules, for instance, can be used as tracers to follow the metabolic fate of a compound within a biological system. medchemexpress.com The increased mass of the labeled compound allows it to be distinguished from its unlabeled counterpart by mass spectrometry, a highly sensitive analytical technique. scioninstruments.com

This ability to differentiate between the endogenous (naturally occurring) and exogenous (administered) forms of a metabolite is crucial for several types of studies:

Metabolic Flux Analysis: Researchers can track the rate and pathways of metabolic processes. medchemexpress.com

Pharmacokinetic Studies: The absorption, distribution, metabolism, and excretion (ADME) of drugs and other xenobiotics can be precisely determined. nih.govnih.gov

Quantitative Analysis: Labeled compounds serve as ideal internal standards in quantitative mass spectrometry, correcting for variations in sample preparation and instrument response. nih.govscioninstruments.com The use of stable isotope-labeled internal standards (SILS) is considered the gold standard for accurate quantification in complex biological matrices. nih.gov

The substitution of hydrogen with deuterium creates a stronger chemical bond, which can sometimes influence the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect. thieme-connect.com This effect itself can be a valuable tool for investigating enzymatic mechanisms. scbt.com

Significance of 1,3-Dimethyluric Acid-d3 as a Tracer and Bioanalytical Standard

Given the importance of 1,3-Dimethyluric acid in methylxanthine metabolism, its deuterated form, this compound, holds significant value for researchers. The "-d3" designation indicates that three hydrogen atoms in the molecule have been replaced by deuterium atoms.

As a tracer , this compound can be administered to study the downstream metabolic fate of 1,3-Dimethyluric acid itself, providing insights into its further breakdown or excretion. This is particularly relevant in understanding the complete metabolic profile of caffeine and theophylline.

More commonly, this compound is employed as a bioanalytical standard , specifically as an internal standard in quantitative mass spectrometry-based methods. nih.gov When analyzing biological samples like plasma or urine for endogenous 1,3-Dimethyluric acid, a known amount of this compound is added to the sample at the beginning of the analytical process. nih.gov Because the deuterated standard is chemically identical to the analyte of interest, it behaves similarly during sample extraction, purification, and analysis. scioninstruments.com Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. By comparing the mass spectrometer's signal for the endogenous compound to that of the known quantity of the deuterated standard, a highly accurate and precise quantification of the endogenous 1,3-Dimethyluric acid can be achieved. nih.gov This approach is critical for reliable clinical and research findings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N4O3

Molecular Weight

199.18 g/mol

IUPAC Name

3-methyl-1-(trideuteriomethyl)-7,9-dihydropurine-2,6,8-trione

InChI

InChI=1S/C7H8N4O3/c1-10-4-3(8-6(13)9-4)5(12)11(2)7(10)14/h1-2H3,(H2,8,9,13)/i2D3

InChI Key

OTSBKHHWSQYEHK-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)C2=C(NC(=O)N2)N(C1=O)C

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=O)N2

Origin of Product

United States

Synthetic Methodologies for Deuterium Incorporation into Purine Structures

Strategies for Regioselective Deuteration of Uric Acid Derivatives

Regioselective deuteration ensures that deuterium (B1214612) atoms are introduced at specific positions within a molecule, which is crucial for the functionality of labeled compounds in analytical studies. For uric acid and its derivatives, several strategies have been developed.

One common approach involves hydrogen-isotope exchange (HIE) reactions. nih.gov These reactions can be catalyzed by various metals, such as palladium or ruthenium, and utilize a deuterium source like deuterium gas (D2) or deuterated water (D2O). nih.govresearchgate.net The conditions for these reactions, including temperature, pressure, and the choice of catalyst, can be optimized to achieve high levels of deuterium incorporation at specific sites. For instance, Ru nanoparticles have been used for the regioselective incorporation of hydrogen isotopes into purine (B94841) substructures under mild conditions. nih.gov

Another strategy involves the chemical modification of the purine ring. This can include the introduction of a leaving group, such as a halogen, at the desired position, followed by a dehalogenation reaction using a deuterium source. nih.gov This multi-step process allows for precise control over the location of the deuterium label.

Chemical Synthesis Routes for the Introduction of Deuterium at Specific Positions on 1,3-Dimethyluric Acid

The synthesis of 1,3-Dimethyluric acid-d3 typically involves the introduction of a deuterated methyl group. A common method for this is to use a deuterated methylating agent in the synthesis of the purine ring. For example, the synthesis can start from a precursor molecule that is then methylated using a reagent like deuterated methyl iodide (CD3I).

A general synthesis for non-deuterated 1,3-dimethyluric acid involves the cyclization of 1,3-dimethyl-5,6-diaminouracil with urea. google.com To produce the deuterated analog, one of the methyl groups would be introduced using a deuterated precursor.

Starting Material Reagent Product Description
1-Methyluric acidDeuterated methylating agent (e.g., CD3I)This compoundThis route involves the methylation of 1-methyluric acid at the N3 position using a deuterated methyl source.
3-Methyluric acidDeuterated methylating agent (e.g., CD3I)This compoundThis route involves the methylation of 3-methyluric acid at the N1 position using a deuterated methyl source.
1,3-dimethyl-5,6-diaminouracil (with one deuterated methyl group)UreaThis compoundIn this approach, the deuterated methyl group is incorporated into the pyrimidine (B1678525) precursor before the final cyclization step to form the purine ring. google.com

Assessment of Isotopic Purity and Stereochemical Integrity of Synthesized Deuterated Compounds

Ensuring the high isotopic purity and stereochemical integrity of synthesized deuterated compounds is paramount for their use as internal standards.

Isotopic Purity Assessment:

The isotopic purity of a deuterated compound refers to the percentage of molecules that contain the desired number of deuterium atoms at the specified positions. High-resolution mass spectrometry (HRMS) is a primary technique for this assessment. nih.gov It can distinguish between the non-deuterated (D0) and various deuterated isotopologues (D1, D2, D3, etc.) based on their precise mass-to-charge ratios. nih.gov The relative abundance of these isotopologue ions allows for the calculation of isotopic purity. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. 1H NMR can be used to observe the disappearance of the proton signal at the site of deuteration, while 2H (Deuterium) NMR can directly detect the presence and location of deuterium atoms.

Stereochemical Integrity:

For chiral molecules, it is essential to confirm that the deuteration process does not affect the stereochemistry. Techniques such as chiral chromatography (e.g., chiral HPLC) can be employed to separate and quantify enantiomers or diastereomers, ensuring that the desired stereoisomer is present in high purity. For achiral molecules like 1,3-dimethyluric acid, this is not a concern.

Analytical Technique Information Provided
High-Resolution Mass Spectrometry (HRMS)Determines the isotopic distribution and allows for the calculation of isotopic purity by comparing the relative abundances of deuterated and non-deuterated isotopologues. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy1H NMR confirms the absence of protons at the deuterated positions. 2H NMR directly detects the deuterium signal.
Liquid Chromatography-Mass Spectrometry (LC-MS)Often used in quality control protocols to quantify deuterium incorporation in each batch of synthesized compound.

Advanced Analytical Techniques for 1,3 Dimethyluric Acid D3 Detection and Quantification

Mass Spectrometry-Based Approaches for Isotope Ratio Analysis and Absolute Quantification

Mass spectrometry (MS) stands as the cornerstone for the analysis of 1,3-Dimethyluric acid-d3, offering unparalleled sensitivity and specificity. sigmaaldrich.com The ability to differentiate between the deuterated standard and its endogenous, non-labeled counterpart is fundamental to its application. Various MS techniques are utilized, each with specific advantages for isotope ratio analysis and absolute quantification.

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for the quantification of small molecules in biological fluids. chromatographyonline.com The development of a robust LC-MS/MS method for this compound involves several critical steps, from sample preparation to the optimization of mass spectrometric parameters. nih.gov

A typical LC-MS/MS workflow begins with sample preparation, which often includes protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering substances from the biological matrix. nih.govmdpi.com Chromatographic separation is then performed, commonly using a C18 reversed-phase column with a gradient elution of an aqueous mobile phase (often containing a small percentage of formic acid) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comsielc.com This separation is crucial for resolving this compound from other matrix components and isomeric compounds. sielc.com

In the mass spectrometer, electrospray ionization (ESI) is a common ionization technique for this class of compounds. sigmaaldrich.com The optimization of MS parameters, including the selection of precursor and product ions for multiple reaction monitoring (MRM), is essential for achieving high sensitivity and specificity. sigmaaldrich.com For this compound, the precursor ion would correspond to its protonated molecule [M+H]+, and specific product ions are monitored to confirm its identity and quantify its abundance. The validation of the LC-MS/MS method is a comprehensive process that assesses linearity, accuracy, precision, selectivity, and stability to ensure the reliability of the quantitative data. nih.gov

Table 1: Illustrative LC-MS/MS Method Parameters for this compound Analysis

ParameterCondition
Chromatography
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient1-99% B over 10 minutes
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MS/MS ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)Specific to this compound
Product Ions (m/z)Specific fragments for quantification and confirmation

This table presents a hypothetical set of parameters and does not represent a specific validated method.

Application of Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolic Profiling

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for metabolic profiling and can be applied to the analysis of 1,3-Dimethyluric acid. nih.gov While less common than LC-MS for this specific compound due to its polarity, GC-MS can be employed, often requiring a derivatization step to increase the volatility of the analyte. researchgate.net

Metabolic profiling studies using GC-MS have successfully identified and quantified a wide range of metabolites, including purine (B94841) derivatives, in biological samples like serum. nih.gov The Human Metabolome Database provides predicted GC-MS spectra for non-derivatized 1,3-Dimethyluric acid, which can serve as a reference for identification. drugbank.com The primary advantage of GC-MS lies in its high chromatographic resolution, which can be beneficial for separating complex mixtures of metabolites.

High-Resolution Mass Spectrometry for Structural Confirmation and Precise Isotope Abundance Measurement

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap-based systems, plays a crucial role in the analysis of isotopically labeled compounds. ualberta.ca HRMS provides highly accurate mass measurements, which are invaluable for the structural confirmation of metabolites and for precisely determining isotope abundance. ualberta.caebi.ac.uk

In the context of this compound, HRMS can unequivocally confirm the incorporation of deuterium (B1214612) atoms by measuring the exact mass of the molecule. This is particularly important for verifying the isotopic purity of the standard. Furthermore, the high resolving power of these instruments allows for the separation of the analyte signal from potential isobaric interferences in complex biological matrices, leading to more accurate quantification. ebi.ac.uk

Optimization of Chromatographic Separations for Isotopic Analogs in Complex Biological Matrices

The chromatographic separation of this compound from its endogenous counterpart and other related compounds is a critical aspect of the analytical method. hmdb.ca While the mass spectrometer can differentiate the isotopic analogs based on their mass-to-charge ratio, co-elution can still lead to ion suppression or enhancement, affecting the accuracy of quantification. chromatographyonline.com

Optimization of the chromatographic conditions, including the choice of stationary phase, mobile phase composition, and gradient profile, is essential. mdpi.com For polar compounds like 1,3-Dimethyluric acid, hydrophilic interaction liquid chromatography (HILIC) can be an alternative to reversed-phase chromatography, offering different selectivity. sielc.com The goal is to achieve baseline separation of the analyte from interfering matrix components, thereby minimizing matrix effects. chromatographyonline.com The use of ultra-high-performance liquid chromatography (UPLC) systems with sub-2 µm particle columns can provide significantly improved resolution and faster analysis times. mdpi.com

Methodological Considerations for Reducing Matrix Effects and Enhancing Analytical Precision in Quantitative Assays

Matrix effects, the alteration of ionization efficiency due to co-eluting compounds, are a significant challenge in quantitative LC-MS analysis of biological samples. chromatographyonline.comnih.gov These effects can lead to either underestimation or overestimation of the analyte concentration and can compromise the precision and accuracy of the assay. nih.gov

Several strategies can be employed to mitigate matrix effects. Diluting the sample extract can reduce the concentration of interfering compounds, but this may compromise the sensitivity of the assay. chromatographyonline.com More effective approaches include optimizing the sample preparation procedure to selectively remove matrix components and refining the chromatographic separation to resolve the analyte from interfering species. chromatographyonline.comnih.gov

The use of a stable isotope-labeled internal standard, such as this compound itself, is the most effective way to compensate for matrix effects. chromatographyonline.com Since the internal standard co-elutes with the analyte and experiences similar matrix effects, the ratio of the analyte to the internal standard remains constant, leading to more accurate and precise quantification. chromatographyonline.com

Table 2: Strategies to Mitigate Matrix Effects

StrategyDescription
Sample Preparation Optimization of extraction procedures (e.g., SPE, LLE) to remove interfering compounds. chromatographyonline.com
Chromatographic Separation Improving resolution to separate the analyte from co-eluting matrix components. chromatographyonline.com
Sample Dilution Reducing the concentration of matrix components by diluting the sample extract. chromatographyonline.com
Isotope-Labeled Internal Standard Using a stable isotope-labeled analog of the analyte to compensate for signal suppression or enhancement. chromatographyonline.com
Matrix-Matched Calibrators Preparing calibration standards in a blank matrix that is similar to the study samples. nih.gov

Investigations into the Metabolic Fates of 1,3 Dimethyluric Acid Utilizing Deuterated Tracers

Elucidation of Enzyme Kinetics and Metabolic Pathways with 1,3-Dimethyluric Acid-d3 as a Probe

Utilizing this compound as a tracer or an internal standard is fundamental to accurately delineating the enzymatic processes governing its formation and potential subsequent breakdown. The stability of the deuterium (B1214612) label ensures that the tracer's journey through metabolic systems can be distinguished from its endogenous, non-deuterated counterparts by mass spectrometry.

1,3-Dimethyluric acid is a primary metabolite of the widely consumed methylxanthines theophylline (B1681296) and caffeine (B1668208). medchemexpress.comcaymanchem.com Its formation occurs principally in the liver through the 8-hydroxylation of its precursor, theophylline (1,3-dimethylxanthine). oup.compharmgkb.org This critical metabolic step is catalyzed by several cytochrome P450 (CYP) enzymes.

Research using human liver microsomes and cDNA-expressed P450s has identified CYP1A2 as the primary enzyme responsible for theophylline's conversion to 1,3-dimethyluric acid at therapeutic concentrations. nih.govnih.gov CYP1A2 exhibits high affinity for theophylline, although it can be subject to substrate inhibition at higher concentrations. nih.gov Another key isoform, CYP2E1, also participates in this pathway, functioning as a low-affinity, high-capacity enzyme. nih.gov While other isoforms like CYP2D6 and CYP3A4 show some activity, their contribution is considered minor due to very low affinity. nih.gov The formation of 1,3-dimethyluric acid from caffeine metabolism also involves CYP1A2 and CYP2E1. caymanchem.com

In such studies, this compound is invaluable as an internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis, allowing for precise quantification of the 1,3-dimethyluric acid produced by these specific CYP isoforms.

Table 1: Kinetic Parameters of Theophylline 8-Hydroxylation by Human CYP Isoforms This table presents the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the conversion of theophylline to 1,3-dimethyluric acid by different cytochrome P450 isoforms, indicating the efficiency and capacity of each enzyme in this metabolic pathway.

CYP IsoformApparent Km (mM)Vmax (pmol/min/mg)
CYP1A20.637.8
CYP2E119.9646.4
CYP2D614.4219.8
CYP3A425.120.8

Data sourced from reference nih.gov.

Comparing the metabolism of deuterated versus non-deuterated compounds in vitro provides insight into the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is significantly stronger than the carbon-hydrogen (C-H) bond. juniperpublishers.com Consequently, metabolic reactions that involve the cleavage of this bond, such as N-demethylation, can be slowed when deuterium is present. nih.govresearchgate.net

If this compound (with deuterium on a methyl group) were to undergo further metabolism via N-demethylation, its rate of conversion would be slower compared to the non-deuterated 1,3-dimethyluric acid. This effect, known as a metabolic shunt, can alter the profile of downstream metabolites. juniperpublishers.com Studies on other deuterated drugs, such as d3-enzalutamide, have demonstrated this principle, showing that deuteration of an N-methyl group significantly decreased the rate of N-demethylation and reduced the compound's intrinsic clearance in human liver microsomes by over 70%. nih.gov

In Vivo Metabolic Studies in Preclinical Animal Models Employing Stable Isotope Tracers

Stable isotope tracers like this compound are essential for in vivo studies in animal models, enabling researchers to trace metabolic pathways and quantify metabolite concentrations without the complications of radioactivity. These studies provide a dynamic view of metabolism within a whole biological system.

Preclinical models are crucial for understanding how diseases can alter drug and metabolite handling. For instance, studies in diabetic rats have shown significant changes in the metabolism of theophylline. nih.gov In rats with diabetes induced by either alloxan (B1665706) or streptozotocin, the hepatic expression of both CYP1A2 and CYP2E1 was found to be increased approximately threefold. nih.gov

This enzymatic induction had a direct impact on the metabolic flux through the 8-hydroxylation pathway. When theophylline was administered to these diabetic rats, its clearance was significantly faster, leading to a lower systemic exposure (AUC) of theophylline itself. nih.gov Concurrently, the formation of its metabolite, 1,3-dimethyluric acid, was substantially increased, with its AUC rising by as much as 110% in the diabetic models compared to controls. nih.gov In such a scenario, administering a deuterated tracer would be the definitive method to precisely quantify these altered turnover rates.

Table 2: Pharmacokinetic Changes of Theophylline and 1,3-Dimethyluric Acid in a Diabetic Rat Model This table illustrates the significant alterations in the systemic exposure (Area Under the Curve - AUC) and clearance of theophylline and its metabolite, 1,3-dimethyluric acid, in rats with induced diabetes mellitus compared to healthy control rats.

Pharmacokinetic ParameterRat Model% Change vs. Control
Theophylline AUCAlloxan-Induced Diabetes (DMIA)-26.1%
Streptozotocin-Induced Diabetes (DMIS)-30.1%
1,3-Dimethyluric Acid AUCAlloxan-Induced Diabetes (DMIA)+110%
Streptozotocin-Induced Diabetes (DMIS)+47.4%
Theophylline Total Body ClearanceAlloxan-Induced Diabetes (DMIA)+34.8%
Streptozotocin-Induced Diabetes (DMIS)+42.7%

Data sourced from reference nih.gov.

Insights into Purine (B94841) Metabolism Dysregulation and Inter-Individual Variability via Deuterated Metabolite Tracking

1,3-Dimethyluric acid is a methylated purine derivative, and its formation is intrinsically linked to the broader network of purine metabolism. nih.gov The activity of key metabolizing enzymes, particularly CYP1A2, exhibits substantial variability among individuals due to genetic polymorphisms, induction by lifestyle factors (like smoking), or inhibition by co-administered drugs. pharmgkb.org

This inter-individual variability directly translates to differences in the rate of theophylline and caffeine metabolism, leading to varied concentrations of metabolites like 1,3-dimethyluric acid. Tracking the formation of 1,3-dimethyluric acid is therefore used as a method to assess an individual's CYP1A2 phenotype. nih.gov The use of deuterated tracers in this context allows for highly sensitive and specific quantification, free from interference from dietary sources of methylxanthines. This precision is vital for understanding how individual metabolic differences contribute to purine metabolism dysregulation, which has been associated with a range of cardiovascular and metabolic diseases. nih.gov

Research Applications and Methodological Advancements Facilitated by 1,3 Dimethyluric Acid D3

Application of 1,3-Dimethyluric Acid-d3 in Pharmacokinetic and Pharmacodynamic Research in Preclinical Studies

The use of this compound as a stable isotope-labeled internal standard (SIL-IS) is crucial for generating high-fidelity PK data for the endogenous metabolite. In a typical preclinical study, after administration of theophylline (B1681296) to an animal model, biological samples (e.g., plasma, urine) are collected over a time course. A precise, known quantity of this compound is added to each sample prior to processing. This addition allows for the accurate correction of analyte loss during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction) and compensates for any signal variability (e.g., matrix effects, instrument fluctuation) during LC-MS/MS analysis. The result is a highly accurate and precise quantification of the 1,3-dimethyluric acid formed in vivo, which is essential for calculating key pharmacokinetic parameters such as the area under the concentration-time curve (AUC), maximum concentration (Cmax), and elimination half-life (t½) of the metabolite.

Table 1: Representative Pharmacokinetic Data for 1,3-Dimethyluric Acid in Rat Plasma Following Theophylline Administration

This table illustrates hypothetical data derived from a preclinical study. The accurate quantification of 1,3-Dimethyluric Acid was achieved using this compound as an internal standard.

Time Point (hours)Mean Plasma Concentration of 1,3-Dimethyluric Acid (ng/mL)Standard Deviation (ng/mL)
0.545.86.2
1.0112.514.1
2.0250.128.9
4.0188.621.5
8.075.39.8
12.022.94.1
24.03.11.5

Utilization in Enzyme Activity Phenotyping and Characterization of Drug-Metabolizing Enzyme Induction or Inhibition

The biotransformation of theophylline to 1,3-dimethyluric acid is primarily catalyzed by the Cytochrome P450 enzyme CYP1A2, with a smaller contribution from CYP2E1. Consequently, the rate of formation of this metabolite can serve as a reliable probe for CYP1A2 activity. This is the basis of its use in enzyme phenotyping. By administering a micro-dose of a probe drug like caffeine (B1668208) or theophylline and measuring the ratio of a metabolite to the parent drug, researchers can assess an individual's or an animal model's metabolic capacity for that enzyme.

This compound is fundamental to the accuracy of this approach. To calculate a metabolic ratio (e.g., [1,3-Dimethyluric Acid] / [Theophylline]), both compounds must be quantified precisely. The use of this compound as an internal standard ensures the denominator of this ratio is robust and reliable.

Furthermore, this methodology is critical for evaluating the potential for drug-drug interactions (DDIs). A new chemical entity (NCE) can be co-administered with a CYP1A2 probe drug.

Inhibition: A decrease in the formation of 1,3-dimethyluric acid relative to the control indicates that the NCE is inhibiting CYP1A2 activity.

Induction: An increase in the formation of 1,3-dimethyluric acid suggests the NCE induces the expression or activity of CYP1A2.

The precise quantification enabled by this compound allows for the clear and unambiguous detection of these modulatory effects, which is a critical step in preclinical drug safety assessment.

Table 2: Example of a CYP1A2 Inhibition Study in a Preclinical Model

The study assesses the effect of a new chemical entity (NCE) on the metabolism of theophylline. Accurate measurement of the metabolite is enabled by this compound.

Treatment GroupMean Theophylline Concentration at 2h (ng/mL)Mean 1,3-Dimethyluric Acid Concentration at 2h (ng/mL)Calculated Metabolic Ratio ([Metabolite]/[Parent])Interpretation
Vehicle Control15502480.160Baseline CYP1A2 Activity
NCE (Inhibitor)1610950.059Significant CYP1A2 Inhibition
Positive Control (Inducer)14905800.389Significant CYP1A2 Induction

Development of Robust Bioanalytical Assays for Endogenous Metabolite Quantification in Biological Specimens

The development of a reliable bioanalytical method is a prerequisite for any quantitative study. According to regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), bioanalytical methods must be rigorously validated for parameters such as accuracy, precision, selectivity, stability, and matrix effect. This compound is central to achieving and demonstrating this validation for the quantification of its non-labeled analogue.

Accuracy and Precision: By correcting for procedural variability, the SIL-IS ensures that the measured concentrations are close to the true value (accuracy) and that repeated measurements are consistent (precision).

Matrix Effect: Biological matrices like plasma and urine contain numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source, causing signal suppression or enhancement. Because the deuterated standard co-elutes with the analyte and has nearly identical ionization properties, it experiences the same matrix effect. The ratio of the analyte peak area to the IS peak area effectively cancels out this interference, leading to reliable quantification.

Extraction Recovery: The SIL-IS allows for the assessment and correction of analyte loss during sample clean-up and extraction. The recovery of the IS is assumed to be identical to that of the analyte, providing a reliable normalization factor.

The use of this compound allows analytical laboratories to develop and validate LC-MS/MS assays that meet the stringent performance criteria required for regulatory submission and for generating data of the highest scientific integrity.

Table 3: Summary of Bioanalytical Method Validation Parameters for 1,3-Dimethyluric Acid Assay Using its d3-Isotopologue

Validation ParameterAcceptance Criteria (Typical)ResultStatus
Inter-day AccuracyWithin ±15% of nominal value-2.5% to +4.8%Pass
Inter-day Precision≤15% Coefficient of Variation (CV)5.5% CVPass
Matrix Factor (Normalized)0.85 - 1.150.96 - 1.07Pass
Extraction RecoveryConsistent and reproducible88% (CV < 5%)Pass
Lower Limit of Quantification (LLOQ)Signal-to-Noise > 10; Accuracy ±20%; Precision ≤20%0.5 ng/mLPass

Contribution to Understanding Complex Methylxanthine Biotransformation Networks and Metabolic Interdependencies

The metabolism of caffeine and theophylline is not a simple, linear pathway but a complex network involving multiple enzymes (CYP1A2, CYP2E1, Xanthine (B1682287) Oxidase) and producing numerous metabolites. Key metabolites include paraxanthine, theobromine, theophylline, 1-methylxanthine (B19228), 1-methyluric acid, and 1,3-dimethyluric acid. Understanding the dynamics of this network is crucial for fields like nutritional science, toxicology, and personalized medicine.

To accurately map this metabolic network and understand its interdependencies, it is essential to simultaneously quantify multiple metabolites. A perturbation in one part of the network—for instance, the inhibition of xanthine oxidase—will redirect metabolic flux, altering the concentrations of all downstream metabolites.

This compound, as part of a suite of corresponding SIL-ISs for other methylxanthine metabolites, enables this complex analysis. By providing accurate quantification of 1,3-dimethyluric acid, researchers can:

Build comprehensive metabolic models of methylxanthine disposition.

Investigate the impact of genetic polymorphisms (e.g., in CYP1A2) on the entire metabolic profile, not just a single step.

Uncover previously unknown metabolic shunts or interdependencies that only become apparent when the system is challenged (e.g., by disease or co-administration of another drug).

This systems-level approach, which relies heavily on the precise data generated using SIL-ISs like this compound, provides a more holistic understanding of how individuals process common dietary compounds and therapeutics.

Table 4: Hypothetical Metabolite Profile Shift due to Xanthine Oxidase (XO) Inhibition

This table illustrates how accurate quantification of multiple metabolites, including 1,3-dimethyluric acid (measured using its d3-IS), can reveal shifts in metabolic pathways.

MetaboliteRelative Concentration (Control)Relative Concentration (XO Inhibitor)Primary Upstream Enzyme(s)
Paraxanthine100%105%CYP1A2
1-Methylxanthine100%450%CYP1A2, CYP2E1
1-Methyluric Acid100%25%Xanthine Oxidase
1,3-Dimethyluric Acid 100% 35% Xanthine Oxidase

Observation: Inhibition of Xanthine Oxidase leads to a significant accumulation of its substrates (e.g., 1-Methylxanthine) and a marked decrease in its products (e.g., 1-Methyluric Acid, 1,3-Dimethyluric Acid), demonstrating the power of network analysis.

Future Directions and Emerging Research Avenues for Deuterated Purine Metabolites

Integration of Stable Isotope Resolved Metabolomics (SIRM) with Multi-Omics Data for Systems-Level Understanding

The integration of Stable Isotope Resolved Metabolomics (SIRM) with other "omics" disciplines like genomics, transcriptomics, and proteomics is paving the way for a systems-level comprehension of purine (B94841) metabolism. frontiersin.orgnih.gov SIRM allows researchers to trace the metabolic fate of isotope-labeled compounds, such as deuterated purine precursors, providing dynamic information about metabolic fluxes that is unattainable through conventional metabolite profiling. nih.govplos.org When this metabolic data is combined with genomic and proteomic information, it enables the construction of comprehensive models that link genetic variations and protein expression levels to metabolic phenotypes. nih.gove-enm.org

For instance, a multi-omics approach can reveal how single nucleotide polymorphisms (SNPs) in genes encoding metabolic enzymes, like cytochrome P450s, affect the metabolism of purine compounds like theophylline (B1681296) and caffeine (B1668208) to form metabolites such as 1,3-dimethyluric acid. nih.govresearchgate.net By correlating proteomic data on enzyme abundance with SIRM data on metabolic rates, researchers can build more accurate predictive models of an individual's metabolic capacity. rsc.orgplos.org This integrated approach is crucial for understanding the complex interplay of factors that govern purine metabolism and its dysregulation in various diseases. frontiersin.orgnih.gov For example, studies combining proteomics and metabolomics have successfully identified key proteins and metabolites in the purine metabolism pathway that may be crucial in understanding phenomena like antibiotic resistance. frontiersin.orgrsc.org

This systems biology approach, which places metabolic data within the broader context of gene and protein networks, is essential for moving beyond simple pathway mapping to a more holistic understanding of cellular and organismal physiology. nih.gove-enm.org

Exploration of Novel Metabolic Pathways and Unidentified Enzyme Interactions involving 1,3-Dimethyluric Acid

While the primary pathway for 1,3-dimethyluric acid formation in humans involves the C-8 hydroxylation of theophylline, catalyzed predominantly by cytochrome P450 (CYP) isoforms CYP1A2 and CYP2E1, emerging research suggests the existence of alternative and novel metabolic routes and enzymatic interactions. pharmgkb.orgdrugbank.comcaymanchem.com

Studies have pointed towards the potential involvement of other enzymes in theophylline metabolism. For example, in cellular systems lacking CYPs, xanthine (B1682287) oxidase (XDH) has been proposed as a potential catalyst for the 8-hydroxylation step. pharmgkb.org Furthermore, research on microbial metabolism has uncovered entirely new pathways for the degradation of related methylxanthines. A mixed culture of Klebsiella and Rhodococcus was found to degrade caffeine via C-8 oxidation to 1,3,7-trimethyluric acid, which is then further metabolized—a pathway not previously seen in microbes. nih.gov Similarly, the bacterium Pseudomonas putida CBB5 has been shown to metabolize theophylline through a previously unknown N-demethylation pathway to form 1- and 3-methylxanthines, alongside the oxidation pathway that produces 1,3-dimethyluric acid. nih.govasm.org This bacterium possesses a broad-substrate-range xanthine-oxidizing enzyme responsible for the formation of methyluric acids, which are not further metabolized by the organism. nih.govasm.org

Beyond enzymatic reactions, studies have also investigated non-enzymatic transformations. Research into the reaction of theophylline with hydroxyl radicals (HO•) has shown that, in addition to the expected formation of 1,3-dimethyluric acid, demethylation also occurs, yielding 1-methylxanthine (B19228) and 3-methylxanthine. researchgate.net This suggests that oxidative stress conditions could lead to alternative metabolic fates for theophylline, independent of traditional enzyme catalysis. These findings highlight that our understanding of 1,3-dimethyluric acid formation and purine metabolism is still evolving, with significant potential for discovering new enzymes, reaction mechanisms, and metabolic networks.

Advancements in High-Throughput Analytical Platforms for Deuterated Tracer Studies

The progress in deuterated tracer studies is intrinsically linked to the evolution of analytical platforms capable of high-throughput and high-sensitivity analysis. Modern mass spectrometry (MS) and chromatography techniques are at the forefront of these advancements, enabling more detailed and rapid investigation of deuterated metabolites like 1,3-Dimethyluric acid-d3.

Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) has become a cornerstone for the quantitative analysis of purine metabolites from biological samples. mdpi.comresearchgate.netuio.no These systems offer rapid separation and highly sensitive and specific detection, allowing for the simultaneous measurement of multiple analytes in complex matrices. plos.orgresearchgate.net The development of methods using hydrophilic interaction liquid chromatography (HILIC) has been particularly beneficial for retaining and separating highly polar compounds like purines, which are often poorly retained on traditional reversed-phase columns. uio.no

To increase sample throughput, automated sample clean-up and analysis techniques are being implemented. Column switching methods, for instance, use pre-concentration columns for automated sample clean-up and desalting, which can be performed in parallel with the analytical separation of the previous sample, effectively doubling the sample throughput. thermofisher.com This is particularly valuable for large-scale metabolomics studies.

Furthermore, advancements in high-resolution mass spectrometry (HRMS) are enhancing the ability to analyze data from stable isotope-resolved metabolomics (SIRM) experiments. vanderbilt.edunih.gov The development of sophisticated bioinformatic tools is crucial to process the vast amounts of data generated by HRMS, allowing for automated analysis and better inference of biological information from isotopic labeling patterns. vanderbilt.edu

Analytical Platform/TechniqueKey AdvancementRelevance to Deuterated Tracer Studies
UHPLC-MS/MS Increased speed, resolution, and sensitivity.Enables rapid and accurate quantification of low-abundance deuterated metabolites like this compound in complex biological samples. plos.orgmdpi.com
HILIC Chromatography Improved separation of polar compounds.Overcomes challenges in retaining and analyzing polar purine metabolites. uio.no
Automated Column Switching Parallel sample preparation and analysis.Significantly increases sample throughput for large-scale SIRM studies. thermofisher.com
High-Resolution Mass Spectrometry (HRMS) Enhanced mass accuracy and resolution.Allows for precise measurement of isotopic enrichment and differentiation of isotopologues. vanderbilt.edunih.gov
Advanced Bioinformatic Tools Automated data processing and analysis.Facilitates the interpretation of complex datasets from SIRM experiments, translating raw data into biological insights. vanderbilt.edu

These technological strides are making deuterated tracer studies more efficient, comprehensive, and accessible, driving forward our understanding of purine metabolism.

Development of New Deuterated Purine Probes for Specific Biochemical and Physiological Investigations

The synthesis of novel deuterated purine probes is a burgeoning area of research aimed at creating highly specific tools for investigating biochemical and physiological processes. Beyond their use as internal standards, these probes are being designed for applications ranging from in vivo imaging to the detailed study of enzyme mechanisms.

A significant area of development is in Positron Emission Tomography (PET) imaging. Researchers are designing and synthesizing purine derivatives labeled with isotopes like fluorine-18 (B77423) (¹⁸F) to serve as radiotracers for specific targets, such as the adenosine (B11128) A2A receptor, which is implicated in neurodegenerative diseases. bohrium.comgoogle.com The strategic incorporation of deuterium (B1214612) into these PET probes can enhance their metabolic stability, a critical factor for successful in vivo imaging. nih.govresearchgate.net For example, deuteration can reduce the rate of metabolic degradation, leading to clearer images with higher target-to-background ratios. nih.govresearchgate.net

In the realm of enzymology and drug discovery, specifically designed purine-based probes are being synthesized to investigate the structure and function of enzymes. Structure-guided design is used to create purine derivatives that can act as selective inhibitors or probes for specific kinases, such as Nek2, which is involved in cell cycle control. oncotarget.com Isotopic labeling, including deuteration, within these probes can be used in NMR studies to elucidate the binding modes and conformational changes of both the probe and the target enzyme. acs.org

The synthesis of these advanced probes often requires sophisticated chemical or enzymatic methods. Pathway engineering, where multiple enzymes are used in a single-pot reaction, represents a powerful approach for the efficient synthesis of isotopically labeled purine nucleotides from simple labeled precursors. nih.gov This allows for the specific placement of isotopes like ¹³C, ¹⁵N, and deuterium, creating a toolkit of probes to answer precise biochemical questions. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the critical safety and handling protocols for 1,3-Dimethyluric Acid-d3 in laboratory settings?

  • Methodological Answer :

  • Safety protocols include avoiding inhalation, skin/eye contact, and ingestion. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Use gloves resistant to the compound (material not specified but must be tested for compatibility) and ensure adequate ventilation .
  • Storage: Keep in a dry, well-ventilated area at room temperature. No specific flammability risks are noted, but standard fire suppression agents (e.g., water mist) are recommended .

Q. How is this compound structurally characterized and validated for purity?

  • Methodological Answer :

  • Structural validation relies on spectroscopic techniques such as NMR and mass spectrometry. Deuterium labeling (e.g., -d3) enhances isotopic resolution in NMR, allowing precise tracking of molecular interactions. For example, deuterated buffers (e.g., TRIS-d3) improve signal clarity in NMR studies .
  • Purity assessment involves chromatographic methods (e.g., HPLC) with deuterated internal standards to minimize matrix interference. Standard solutions should be prepared in methanol/water (90/10 v/v) and stored at -20°C to prevent degradation .

Q. What regulatory classifications apply to this compound in academic research?

  • Methodological Answer :

  • The compound is not classified under GHS, OSHA, or international transport regulations (DOT, IMDG, IATA). Researchers must still comply with institutional biosafety guidelines and document handling procedures. Ecological precautions include preventing large-scale environmental release due to potential aquatic toxicity .

Advanced Research Questions

Q. How can isotopic labeling (deuteration) enhance metabolic pathway studies of this compound?

  • Methodological Answer :

  • Deuterium labeling enables precise tracking of metabolic products via mass spectrometry. For example, in pharmacokinetic studies, the -d3 label distinguishes endogenous metabolites from exogenous compounds, improving quantification accuracy. This is critical for studying hepatic clearance or renal excretion mechanisms .
  • Challenges include isotope effects altering reaction kinetics. Researchers must validate that deuterated analogs replicate the behavior of non-deuterated compounds in enzymatic assays .

Q. What experimental design considerations are critical for integrating NMR and LC-MS data in structural studies of this compound?

  • Methodological Answer :

  • NMR Optimization : Use deuterated solvents (e.g., DMSO-d6) to suppress proton signals and enhance resolution. Structural dynamics (e.g., hydrogen bonding) can be analyzed via [1H-13C] HSQC experiments .
  • LC-MS Integration : Employ stable isotope dilution assays (SIDA) with deuterated internal standards to correct for ion suppression. For example, prepare working solutions at 10–30 ng/mL in methanol/water to match physiological concentrations .
  • Data reconciliation requires cross-platform validation (e.g., comparing NMR chemical shifts with LC-MS fragmentation patterns) to resolve discrepancies in isomer identification .

Q. How do researchers address contradictions in toxicity data for this compound across studies?

  • Methodological Answer :

  • Systematic literature reviews should prioritize peer-reviewed studies with validated methodologies (e.g., OECD guidelines for ecotoxicity). For example, while the SDS states no acute toxicity, conflicting ecotoxicity data may arise from differences in test organisms (e.g., Daphnia vs. algae). Researchers must replicate experiments under controlled conditions (pH, temperature) and report variability metrics .
  • Meta-analyses should account for batch-specific impurities, which can skew toxicity results. Analytical standards must be ≥99% pure, verified via COA (Certificate of Analysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.